molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No. B166486
Key on ui cas rn: 98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.49 grams (10 millimoles) of 4-t-butyl-1-methylbenzene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3, and the resultant mixture was stirred in an oxygen atmosphere at 100° C. for 6 hours. With a transformation rate of 95%, 4-t-butyl-1-methylbenzene was transformed into 4-t-butylbenzoic acid (yield 88%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1C=CC(C)=CC=1)(C)([CH3:3])[CH3:2].ON1[C:17](=[O:18])[C:16]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]2C1=O.[O:24]=O>C(O)(=O)C>[C:1]([C:21]1[CH:22]=[CH:15][C:16]([C:17]([OH:18])=[O:24])=[CH:19][CH:20]=1)([CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Name
Quantity
0.16 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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